molecular formula C13H12N2O4S B15177652 Benzenesulfonic acid, 4-((3-aminobenzoyl)amino)- CAS No. 43035-23-0

Benzenesulfonic acid, 4-((3-aminobenzoyl)amino)-

Cat. No.: B15177652
CAS No.: 43035-23-0
M. Wt: 292.31 g/mol
InChI Key: WQASTRAMHCJTFP-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 4-((3-aminobenzoyl)amino)-, is a sulfonic acid derivative featuring a 4-substituted benzoylamino group. The molecule combines a sulfonic acid group (-SO₃H) at the benzene ring's para position with a 3-aminobenzoyl moiety linked via an amide bond.

Properties

CAS No.

43035-23-0

Molecular Formula

C13H12N2O4S

Molecular Weight

292.31 g/mol

IUPAC Name

4-[(3-aminobenzoyl)amino]benzenesulfonic acid

InChI

InChI=1S/C13H12N2O4S/c14-10-3-1-2-9(8-10)13(16)15-11-4-6-12(7-5-11)20(17,18)19/h1-8H,14H2,(H,15,16)(H,17,18,19)

InChI Key

WQASTRAMHCJTFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)NC2=CC=C(C=C2)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 4-((3-aminobenzoyl)amino)- typically involves the reaction of 4-aminobenzenesulfonic acid with 3-aminobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the two components. The reaction conditions often include a solvent like dimethylformamide (DMF) and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of benzenesulfonic acid, 4-((3-aminobenzoyl)amino)- may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4-((3-aminobenzoyl)amino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonic acid group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzenesulfonic acid derivatives.

Scientific Research Applications

Benzenesulfonic acid, 4-((3-aminobenzoyl)amino)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 4-((3-aminobenzoyl)amino)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Benzenesulfonic Acid, 4-Amino- (Sulfanilic Acid)

  • Structure: Simplest analogue with a para-substituted amino group (-NH₂) directly attached to the benzene ring .
  • Molecular Weight: 173.19 g/mol vs. higher molecular weight for the target compound due to the benzoylamino substituent.
  • Acidity: The sulfonic acid group (pKa ~0.6) dominates acidity, while the amino group (pKa ~2.5) contributes to zwitterionic behavior in aqueous solutions .
  • Applications : Widely used as a dye intermediate and analytical reagent. The absence of the benzoyl group limits its utility in hydrophobic interactions compared to the target compound.

Benzenesulfonamides with Amido Linkers (e.g., Compounds 3a–j and 4k–o)

  • Structure : Feature sulfonamide (-SO₂NH-) or amido (-CONH-) linkers with aliphatic/aromatic tails .
  • Synthesis : Prepared via nucleophilic substitution with anilines or amines under varying conditions (e.g., Finkelstein-like reactions in THF at reflux) .
  • Bioactivity: Demonstrated inhibitory activity against human carbonic anhydrase isoforms, highlighting the role of substituents in enzyme binding . The benzoylamino group in the target compound may enhance specificity for certain biological targets.

(E)-4-((4-Hydroxybenzylidene)amino)benzenesulfonic Acid (Liquid Crystal Derivative)

  • Structure : Incorporates a benzylidene group (-CH=N-) at the para position, enabling π-conjugation for optoelectronic applications .
  • Physical Properties: High melting point (312–314°C) due to extended aromaticity and hydrogen bonding . The target compound’s benzoylamino group may similarly promote thermal stability.
  • Applications : Used in liquid crystal displays (LCDs). The target compound’s amide linkage could offer distinct mesomorphic behavior compared to imine-based derivatives.

Clopidogrel Benzenesulfonate (Pharmaceutical Salt)

  • Structure: Benzenesulfonic acid salt of Clopidogrel, a thienopyridine antiplatelet drug .
  • Stability : The solvent-free crystalline form exhibits superior stability compared to solvated forms, emphasizing the role of sulfonic acid in drug formulation . The target compound’s amide group may influence salt formation and pharmacokinetics differently.

Structural and Functional Differentiation

Key Functional Groups and Their Impact

Compound Functional Groups Key Properties
Target Compound -SO₃H, -NHCOC₆H₄(3-NH₂) Enhanced acidity, hydrogen bonding, hydrophobicity
Sulfanilic Acid -SO₃H, -NH₂ Zwitterionic behavior, high water solubility
Benzenesulfonamides -SO₂NH-, -CONH- Enzyme inhibition, variable solubility
Clopidogrel Besylate -SO₃⁻ (salt form) Pharmaceutical stability, crystallinity

Thermodynamic and Spectroscopic Data

  • Sulfanilic Acid : ΔfH°solid = -612.3 ± 1.0 kJ/mol; UV/Vis λmax ~254 nm (aromatic transitions) .
  • Liquid Crystal Derivatives : IR peaks at 1642 cm⁻¹ (C=N stretch) and 1H NMR shifts for aromatic protons (δ 2.61–3.75 ppm) . The target compound’s benzoyl group would introduce additional carbonyl (C=O) IR signals (~1650–1700 cm⁻¹).

Regulatory and Environmental Considerations

  • EPA Regulations : Benzenesulfonic acid derivatives with chlorinated triazine groups (e.g., CAS RN 29637-52-3) are subject to significant new use reporting (SNUR) under 40 CFR 721.9795 . The target compound’s environmental impact would depend on its biodegradability and substituent toxicity.

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